Hemolytic Selectivity vs. Loloatin C
Loloatin B exhibits a critical safety-selectivity advantage relative to its more potent but hemolytic congener, Loloatin C. In standardized hemolysis assays, Loloatin C demonstrates activity against human erythrocytes at concentrations comparable to its antimicrobial MIC values [1]. In contrast, Loloatin B shows no detectable hemolytic activity against human erythrocytes, despite retaining antimicrobial efficacy against Gram-positive pathogens [2]. This selectivity differential is a primary factor in selecting Loloatin B over Loloatin C for experiments involving human cells or where therapeutic index considerations are paramount.
| Evidence Dimension | Hemolytic activity (human erythrocytes) |
|---|---|
| Target Compound Data | No hemolytic activity detected |
| Comparator Or Baseline | Loloatin C: Hemolytic at concentrations comparable to antimicrobial MIC values |
| Quantified Difference | Absence of hemolytic activity in Loloatin B vs. significant hemolytic activity in Loloatin C |
| Conditions | Human erythrocyte hemolysis assay |
Why This Matters
This selectivity differential is critical for scientific users requiring antimicrobial candidates without confounding hemolytic toxicity.
- [1] Chen, H., & Haynes, R. K. (2009). Structural and biological evaluation of some loloatin C analogues. Bioorganic & Medicinal Chemistry, 17(17), 6233-6240. View Source
- [2] Gerard, J. M., Haden, P., Kelly, M. T., & Andersen, R. J. (1999). Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium. Journal of Natural Products, 62(1), 80-85. View Source
